what are the fundamental properties of copper tungstate
what are the fundamental properties of copper tungstate
An In-depth Technical Guide on the Fundamental Properties of Copper Tungstate (B81510) (CuWO₄)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper(II) tungstate (CuWO₄) is an inorganic, heterometallic oxide that has garnered significant scientific interest due to its versatile properties. As an n-type semiconductor, it exhibits notable photocatalytic, photoelectrochemical, and sensing capabilities, making it a material of interest for a wide range of applications, from solar energy conversion to advanced sensor development.[1][2][3] This technical guide provides a comprehensive overview of the core fundamental properties of copper tungstate, detailing its physicochemical characteristics, crystal structure, electronic and optical properties, and established synthesis and characterization protocols.
Physicochemical Properties
Copper tungstate is a stable inorganic compound, typically appearing as a blue or bluish-green powder.[4][5] It is generally insoluble in water but can be dissolved in acids and ammonia (B1221849) solutions.[4][5][6] The elemental composition and other key physical properties are summarized below.
Table 1: General and Physicochemical Properties of Copper Tungstate
| Property | Value | References |
|---|---|---|
| Chemical Formula | CuWO₄ | [4][5] |
| Molecular Weight | 311.39 g/mol | [7][8] |
| Appearance | Blue to bluish-green fine powder | [4][5] |
| Crystal System | Triclinic | [9][10][11] |
| Density | ~7.48 g/cm³ | [9] |
| Solubility | Insoluble in water; soluble in acids and ammonia | [4][6] |
| Magnetic Property | Paramagnetic, transitions to antiferromagnetic at low temperatures (T_N ≈ 24 K) | [4][12][13] |
| Semiconductor Type | n-type |[2][3] |
Crystal Structure
The most stable and common phase of copper tungstate at ambient conditions is a distorted wolframite-type structure that belongs to the triclinic crystal system with a P-1 space group.[11][14] This structure is characterized by a three-dimensional network of distorted octahedra.[9][11] Both the copper (Cu²⁺) and tungsten (W⁶⁺) ions are octahedrally coordinated to six oxygen atoms, forming CuO₆ and WO₆ units, respectively.[9][11][12] The distortion in the CuO₆ octahedra is significant and is attributed to the Jahn-Teller effect of the Cu²⁺ ion.[11][15] These octahedra share corners and edges to build the crystal lattice.[9][14]
Table 2: Crystallographic Data for Triclinic Copper Tungstate (α-CuWO₄)
| Parameter | Value | References |
|---|---|---|
| Crystal System | Triclinic | [9][10][11] |
| Space Group | P-1 | [9][11][14] |
| Lattice Parameters | ||
| a | 4.73 Å | [9] |
| b | 4.98 Å | [9] |
| c | 5.93 Å | [9] |
| α | 87.07° | [9] |
| β | 83.25° | [9] |
| γ | 86.62° | [9] |
| Unit Cell Volume | 138.28 ų |[9] |
Electronic and Optical Properties
Copper tungstate is an n-type semiconductor, a property that is central to its application in photoelectrochemical devices.[2][3] Its electronic band structure is defined by a valence band (VB) primarily formed from the hybridization of O 2p and Cu 3d orbitals and a conduction band (CB) predominantly composed of W 5d states.[10][16] Crystalline CuWO₄ possesses an indirect band gap, with reported values typically falling in the visible light range.[1][3][14] The precise band gap energy is highly dependent on the material's crystallinity, morphology, and the synthesis method employed.[1]
Table 3: Reported Band Gap Values for Copper Tungstate
| Synthesis/Fabrication Method | Form | Band Gap (Eg) Type | Band Gap Value (eV) | References |
|---|---|---|---|---|
| Co-sputtering & Annealing | Crystalline Thin Film | Indirect | 2.09 | [3] |
| Spray Pyrolysis | Nanoparticle Film | Indirect | 2.20 (±0.05) | [3] |
| Electrodeposition | Polycrystalline Film | Indirect | 2.25 | [3] |
| Precipitation Method | Nanoparticles | Indirect | 2.3 | [3][14] |
| Microemulsion Method | Nanoparticles | Direct | 2.5 | [17][18] |
| Not Specified | Not Specified | Direct | 3.5 |[14] |
Synthesis and Fabrication Protocols
Several wet-chemical and solid-state methods are employed to synthesize CuWO₄ nanoparticles and thin films. The choice of method influences the material's morphology, particle size, and ultimately its physical properties.[5][19]
Co-precipitation Method
This is a straightforward and widely used technique involving the simultaneous precipitation of copper and tungstate ions from a solution, followed by calcination.[19][20]
Experimental Protocol:
-
Precursor Preparation: Prepare separate aqueous solutions of a copper salt (e.g., 0.1 M copper(II) nitrate, Cu(NO₃)₂) and a tungstate salt (e.g., 0.1 M sodium tungstate, Na₂WO₄).[19][20]
-
Precipitation: Slowly add the copper salt solution to the tungstate solution under vigorous stirring at a controlled temperature (e.g., 90°C).[20] Adjust the pH to facilitate precipitation (e.g., pH 13 using ammonium (B1175870) hydroxide).[20]
-
Aging: Allow the resulting precipitate to age in the mother liquor for a set duration (e.g., 5 hours) to promote particle growth and uniformity.[19][20]
-
Washing and Filtration: Filter the precipitate and wash it multiple times with deionized water and ethanol (B145695) to remove impurities and unreacted ions.[19]
-
Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 80-100°C).
-
Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 400-500°C) for several hours to induce crystallization and form the final CuWO₄ phase.[14][20]
Hydrothermal/Solvothermal Synthesis
This method involves a chemical reaction in a sealed, heated vessel (autoclave), which allows for excellent control over particle size and crystallinity.[19][21]
Experimental Protocol:
-
Precursor Preparation: Dissolve a copper salt (e.g., 8 mmol copper nitrate) and a tungsten salt (e.g., 8 mmol sodium tungstate) in a suitable solvent (e.g., 160 mL ethylene (B1197577) glycol for solvothermal synthesis).[21] A capping agent or surfactant may be added.
-
Homogenization: Stir the solution vigorously at room temperature until a homogeneous precursor solution or suspension is formed.[21]
-
Autoclave Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the vessel and heat it to a specific temperature (e.g., 180°C) for a set duration (e.g., 12 hours).[21]
-
Cooling and Collection: Allow the autoclave to cool to room temperature naturally. Collect the resulting precipitate by centrifugation or filtration.[19]
-
Washing and Drying: Wash the product multiple times with deionized water and ethanol and subsequently dry it in an oven.[19][21]
-
Annealing (Optional): The powder may be annealed in air (e.g., at 500°C for 4 hours) to improve crystallinity.[21]
Sol-Gel Method
The sol-gel process involves the creation of a "sol" (a colloidal suspension) that evolves into a "gel" (a solid network). This method offers good control over the material's purity and homogeneity.[5][19]
Experimental Protocol:
-
Sol Formation: Create a sol by hydrolysis and partial condensation of precursors, such as metal salts (e.g., copper chloride, CuCl₂) and a tungsten source, in a suitable solvent.[19]
-
Gelation: Promote the formation of a gel through further polycondensation, often by adjusting pH or temperature.
-
Aging: Age the gel for a period to strengthen its network structure.[19]
-
Drying: Carefully remove the solvent from the gel network. This step is critical and can be done via evaporative drying or supercritical drying to produce xerogels or aerogels, respectively.[19]
-
Calcination: Heat the dried gel at an elevated temperature to remove organic residues and crystallize the CuWO₄.
Characterization Protocols
Structural Analysis via X-ray Diffraction (XRD)
XRD is the primary technique used to determine the crystal structure, phase purity, and lattice parameters of CuWO₄.[11][14]
Experimental Protocol:
-
Sample Preparation: A small amount of the synthesized CuWO₄ powder is finely ground and mounted onto a sample holder.
-
Data Acquisition: The XRD pattern is collected using a diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å). Data is recorded over a 2θ range (e.g., 10-80°) with a defined step size and scan speed.[22]
-
Data Analysis (Rietveld Refinement): The collected diffraction pattern is analyzed using specialized software. Rietveld refinement is a powerful method used to refine the theoretical crystal structure model until the calculated diffraction pattern matches the experimental one.[11] This process yields precise lattice parameters (a, b, c, α, β, γ), atomic coordinates, and information on crystallite size.[11]
Optical Band Gap Determination via UV-Vis Spectroscopy
UV-Visible diffuse reflectance or absorbance spectroscopy is used to determine the optical band gap of the semiconductor material.[10][18]
Experimental Protocol:
-
Sample Preparation: For powders, a diffuse reflectance spectrum is measured. For thin films, an absorbance or transmittance spectrum is recorded.[10]
-
Measurement: The spectrum is recorded over a suitable wavelength range (e.g., 300-800 nm) using a UV-Vis spectrophotometer.[10]
-
Data Analysis (Tauc Plot):
-
Convert the measured absorbance (A) or reflectance into the absorption coefficient (α).[10]
-
Calculate the corresponding photon energy (hν) for each wavelength.[10]
-
Construct a Tauc plot by plotting (αhν)¹/ⁿ versus hν. For an indirect band gap semiconductor like CuWO₄, n = 2.[10]
-
Extrapolate the linear portion of the plot to the energy axis (where the y-value is zero). The intercept on the x-axis provides the value of the optical band gap (Eg).[10]
-
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